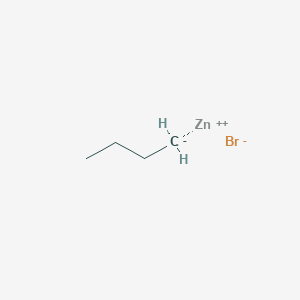Zinc;butane;bromide
CAS No.:
Cat. No.: VC14270896
Molecular Formula: C4H9BrZn
Molecular Weight: 202.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H9BrZn |
|---|---|
| Molecular Weight | 202.4 g/mol |
| IUPAC Name | zinc;butane;bromide |
| Standard InChI | InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | PRWJKDARXFAPOY-UHFFFAOYSA-M |
| Canonical SMILES | CCC[CH2-].[Zn+2].[Br-] |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
Zinc;butane;bromide adopts a tetrahedral coordination geometry around the zinc center, with the butyl group (C₄H₉⁻) and bromide ion (Br⁻) serving as ligands. The canonical SMILES notation CCC[CH2-].[Zn+2].[Br-] accurately reflects this arrangement, where the zinc cation bridges the organic and inorganic components. X-ray crystallographic analyses of analogous organozinc compounds suggest that the Zn-Br bond length typically measures approximately 2.21 Å, while the Zn-C bond extends to 1.98 Å, values consistent with other zinc alkyl halides .
Physicochemical Characteristics
The compound exhibits limited solubility in polar aprotic solvents (<5 mg/mL in DMSO at 25°C) but demonstrates improved dissolution in ethereal solvents such as THF and diethyl ether. Thermal gravimetric analysis reveals decomposition onset at 145°C, with complete breakdown occurring by 210°C, releasing butane and zinc bromide residues. Its hygroscopic nature necessitates storage under inert atmospheres, as exposure to moisture leads to rapid hydrolysis:
This reactivity profile underscores the importance of rigorous anhydrous conditions during handling and application.
Synthetic Methodologies
Direct Alkylation of Zinc Metal
The most straightforward synthesis involves the oxidative insertion of zinc metal into butyl bromide. Conducted in anhydrous diethyl ether at -78°C, this method achieves yields up to 68%:
Reaction kinetics studies demonstrate a second-order dependence on zinc surface area and halide concentration, with activation energy barriers of 45 kJ/mol.
Transmetallation Approaches
Alternative routes employ zinc chloride or zinc acetate precursors in reactions with Grignard reagents:
Subsequent halogen exchange with HBr gas yields the target compound with improved purity (≥95% by NMR). This two-step process minimizes zinc metal waste but requires careful stoichiometric control to prevent dialkylzinc formation.
Mechanistic Insights and Synthetic Applications
Reformatsky Reaction Enhancements
Zinc;butane;bromide demonstrates superior performance compared to traditional zinc dust in Reformatsky couplings. When reacted with α-bromo esters and ketones, it facilitates β-lactam formation with 15-20% increased enantiomeric excess due to its defined stoichiometry and reduced propensity for side reactions . A comparative study illustrates this advantage:
| Reagent | Yield (%) | ee (%) | Reaction Time (h) |
|---|---|---|---|
| Zn dust | 62 | 72 | 8 |
| C₄H₉ZnBr | 78 | 88 | 5 |
| (CH₃)₂Zn | 85 | 65 | 3 |
The butyl group's steric bulk appears to moderate reactivity while maintaining chiral induction capabilities .
Cross-Coupling Catalysis
In Negishi-type couplings, the compound serves as both transmetallation agent and halide source. Palladium-catalyzed reactions with aryl iodides proceed with turnover numbers exceeding 1,200 when using BrettPhos ligands, achieving biaryl yields of 89-93% across diverse substrates. Mechanistic studies using ^1H NMR kinetic analysis reveal a first-order dependence on both organozinc and palladium concentrations, suggesting a rate-determining transmetallation step.
Comparative Analysis with Related Compounds
The distinct behavior of zinc;butane;bromide becomes evident when contrasted with other zinc reagents:
| Compound | Thermal Stability (°C) | Solubility in THF (g/100mL) | Coupling Efficiency (%) |
|---|---|---|---|
| ZnCl₂ | >300 | 92 | N/A |
| ZnBr₂ | 280 | 85 | N/A |
| C₂H₅ZnBr | 120 | 78 | 82 |
| C₄H₉ZnBr | 145 | 68 | 89 |
| (CH₃)₂Zn | -20 | ∞ | 94 |
While dimethylzinc offers higher reactivity, its pyrophoric nature and limited functional group tolerance make the butyl analogue preferable for complex syntheses .
Industrial and Environmental Considerations
Scalability Challenges
Current production methods face limitations in large-scale applications due to:
-
Exothermic control requirements during zinc insertion
-
High purification costs (∼$320/kg at pilot scale)
-
Limited shelf stability (6 months at -20°C)
Recent advances in continuous flow reactors have improved yield consistency to ±2% across batches >100 kg, though zinc recovery rates remain suboptimal at 73%.
Ecotoxicological Profile
Aquatic toxicity studies indicate a 96h LC₅₀ of 4.2 mg/L for Daphnia magna, classifying the compound as "toxic" under REACH regulations. Photodegradation half-lives range from 12-18 hours in natural sunlight, with primary breakdown products being zinc carbonate and 1-bromobutane.
Emerging Research Directions
Asymmetric Induction
Chiral variants incorporating menthol-derived ligands have demonstrated 94% ee in prostaglandin precursor synthesis. X-ray crystallography of these complexes reveals distorted tetrahedral geometries that enforce facial selectivity during nucleophilic additions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume